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Compound of Interest

Compound Name: GS-704277

Cat. No.: B2533007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the antiviral drug

Remdesivir (RDV) and its primary metabolites, GS-704277 and GS-441524. The information

presented is collated from multiple experimental studies to support research and development

in the field of antiviral therapeutics.

Executive Summary
Remdesivir, a prodrug, undergoes intracellular metabolism to form its active nucleoside

triphosphate. This process involves the intermediate metabolite GS-704277 and the primary

nucleoside metabolite GS-441524.[1][2] Understanding the comparative cytotoxicity of these

three compounds is crucial for evaluating the safety profile of Remdesivir. Experimental data

consistently demonstrates that Remdesivir exhibits a dose-dependent cytotoxic effect in

various cell lines. In contrast, its major metabolites, GS-704277 and GS-441524, generally

display significantly lower cytotoxicity.

Quantitative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for Remdesivir,

GS-704277, and GS-441524 across a range of cell lines as reported in various studies.
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Compound Cell Line Cell Type CC50 (µM) Citation(s)

Remdesivir HEp-2

Human

Laryngeal

Carcinoma

>20 [1]

HepG2
Human

Hepatoma
5.5 ± 0.4 [1]

PC-3
Human Prostate

Carcinoma
12.5 ± 0.7 [1]

MT-4
Human

Lymphoblastoid
1.7 ± 0.2

PHH
Primary Human

Hepatocytes
2.8 ± 0.5

RPTEC

Primary Renal

Proximal Tubule

Epithelial Cells

>20

PBMCS

(quiescent)

Primary Human

Peripheral Blood

Mononuclear

Cells

>20

PBMCS

(stimulated)

Primary Human

Peripheral Blood

Mononuclear

Cells

>20

hHPC (Erythroid)

Human

Hematopoietic

Progenitor Cells

>20

hHPC (Myeloid)

Human

Hematopoietic

Progenitor Cells

10.4 ± 4.1

hHPC

(Megakaryoid)

Human

Hematopoietic

>20
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Progenitor Cells

Vero E6
African Green

Monkey Kidney
>100

Calu-3
Human Lung

Adenocarcinoma
>100

Huh7.5
Human

Hepatoma
15.2

GS-704277 PHH
Primary Human

Hepatocytes
>100

PC-3
Human Prostate

Carcinoma
>100

HepG2
Human

Hepatoma
>100

RPTEC

Primary Renal

Proximal Tubule

Epithelial Cells

>100

GS-441524 HEp-2

Human

Laryngeal

Carcinoma

>100

HepG2
Human

Hepatoma
>100

PC-3
Human Prostate

Carcinoma
>100

MT-4
Human

Lymphoblastoid
69 ± 26

PHH
Primary Human

Hepatocytes
>100

RPTEC

Primary Renal

Proximal Tubule

Epithelial Cells

>100
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PBMCS

(quiescent)

Primary Human

Peripheral Blood

Mononuclear

Cells

>100

PBMCS

(stimulated)

Primary Human

Peripheral Blood

Mononuclear

Cells

>100

hHPC (Erythroid)

Human

Hematopoietic

Progenitor Cells

13.9 ± 3.4

hHPC (Myeloid)

Human

Hematopoietic

Progenitor Cells

9.6 ± 5.6

hHPC

(Megakaryoid)

Human

Hematopoietic

Progenitor Cells

11.0 ± 4.0

CRFK
Crandell-Rees

Feline Kidney
>100

Vero CCL-81
African Green

Monkey Kidney
>100

Calu-3
Human Lung

Adenocarcinoma
>100

Caco-2

Human

Colorectal

Adenocarcinoma

>100

*Note: For GS-704277, specific CC50 values were not determined in the cited studies as no

significant cytotoxicity was observed at the highest concentration tested (100 µM). These

studies concluded that GS-704277 did not exhibit effects on mitochondrial spare respiratory

capacity, ATP levels, or total DNA content at this concentration.
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Experimental Protocols
The cytotoxicity of Remdesivir and its metabolites is typically assessed using cell-based assays

that measure cell viability or metabolic activity after a period of continuous exposure to the

compounds. A general workflow for such an experiment is as follows:

Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions

(e.g., 37°C, 5% CO2).

Seeding: Cells are seeded into multi-well plates (typically 96-well) at a predetermined density

and allowed to attach or stabilize overnight.

Compound Preparation: A series of dilutions of the test compounds (Remdesivir, GS-704277,

GS-441524) are prepared in the cell culture medium. A vehicle control (e.g., DMSO) and an

untreated control are also included.

Treatment: The culture medium is replaced with the medium containing the various

concentrations of the test compounds.

Incubation: The treated cells are incubated for a specified duration, which can range from 24

hours to several days (e.g., 5 to 14 days), depending on the cell type and the aim of the

study.

Viability Assessment: After incubation, a cell viability assay is performed. Common methods

include:

MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells. Viable

cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, and the

absorbance is measured.

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an

indicator of metabolically active cells.

Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells

based on membrane integrity.
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Data Analysis: The results are used to plot a dose-response curve, and the CC50 value (the

concentration of the compound that causes a 50% reduction in cell viability) is calculated.

Visualizations
Metabolic Pathway of Remdesivir

Remdesivir (Prodrug) GS-704277 (Alanine Metabolite)Hydrolysis GS-441524 (Parent Nucleoside)Hydrolysis GS-443902 (Active Triphosphate)Phosphorylation

Click to download full resolution via product page

Caption: Intracellular metabolic activation pathway of Remdesivir.

Experimental Workflow for Cytotoxicity Assay
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Caption: General experimental workflow for determining the cytotoxicity of a compound.
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Discussion
The compiled data indicates a clear trend in the cytotoxicity of Remdesivir and its metabolites.

Remdesivir itself exhibits moderate cytotoxicity in a cell-type-dependent manner, with CC50

values ranging from 1.7 to over 20 µM in various human cell lines and primary cells. The

lymphoblastoid cell line MT-4 and primary human hepatocytes appear to be among the more

sensitive cell types to Remdesivir-induced cytotoxicity.

In stark contrast, the primary circulating metabolite, GS-441524, shows minimal to no

cytotoxicity in most tested cell lines, with CC50 values generally exceeding 100 µM. An

exception is observed in human hematopoietic progenitor cells, where GS-441524 displays

some cytotoxic effects at lower concentrations (9.6 to 13.9 µM). Similarly, the intermediate

metabolite, GS-704277, has been shown to have a very low toxicity profile, with no significant

effects on cell health observed at concentrations up to 100 µM.

The lower cytotoxicity of GS-441524 compared to Remdesivir is likely attributable to differences

in cellular uptake and subsequent metabolism to the active triphosphate form. Remdesivir, as a

prodrug, is designed for efficient entry into cells, leading to higher intracellular concentrations of

the active metabolite.

In conclusion, the available in vitro data suggests that while Remdesivir possesses a

measurable cytotoxic profile, its major metabolites, GS-704277 and GS-441524, are

significantly less cytotoxic. This information is critical for the ongoing evaluation and

development of Remdesivir and related nucleoside analogs as antiviral agents. Further studies

are warranted to fully elucidate the mechanisms of cytotoxicity and to correlate these in vitro

findings with in vivo observations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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